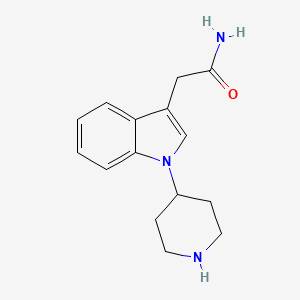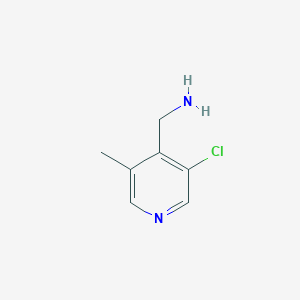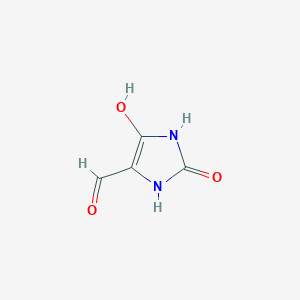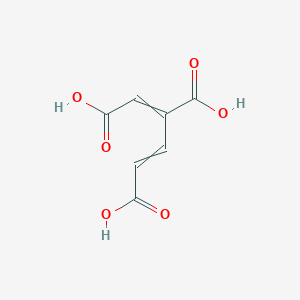![molecular formula C24H24N6O2 B12827793 N-[2-(2,4-Diaminopyrido[2,3-D]pyrimidin-7-Yl)-2-Methylpropyl]-4-Phenoxybenzamide](/img/structure/B12827793.png)
N-[2-(2,4-Diaminopyrido[2,3-D]pyrimidin-7-Yl)-2-Methylpropyl]-4-Phenoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of N-[2-(2,4-Diaminopyrido[2,3-D]pyrimidin-7-Yl)-2-Methylpropyl]-4-Phenoxybenzamide involves several steps. One common synthetic route starts with the use of (2,4-dioxo-tetrahydropyridopyrimidin-6-yl)methyl acetate as the starting material . The process includes hydrolysis, chlorination, condensation with diethyl (p-aminobenzoyl)glutamate, and aminolysis . This synthetic route avoids the unstable brominated reaction product and improves the harsh conditions of the ammonolysis reaction .
Análisis De Reacciones Químicas
N-[2-(2,4-Diaminopyrido[2,3-D]pyrimidin-7-Yl)-2-Methylpropyl]-4-Phenoxybenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include carboxylic anhydrides, acid chlorides, and bases . The major products formed from these reactions are pyrido[2,3-d]pyrimidin-5-one and pyrido[2,3-d]pyrimidin-7-one derivatives .
Aplicaciones Científicas De Investigación
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown promise as an antiproliferative agent and a potential inhibitor of dihydrofolate reductase and thymidylate synthase . Its applications in industry include its use in the development of new therapeutic agents .
Mecanismo De Acción
The mechanism of action of N-[2-(2,4-Diaminopyrido[2,3-D]pyrimidin-7-Yl)-2-Methylpropyl]-4-Phenoxybenzamide involves its interaction with molecular targets such as DNA ligase . This interaction disrupts the normal functioning of the enzyme, leading to the inhibition of DNA replication and cell proliferation . The compound’s effects are mediated through pathways involving the inhibition of key enzymes in the folate metabolism pathway .
Comparación Con Compuestos Similares
N-[2-(2,4-Diaminopyrido[2,3-D]pyrimidin-7-Yl)-2-Methylpropyl]-4-Phenoxybenzamide is unique due to its specific structure and mechanism of action . Similar compounds include diethyl N-[4-[(2,4-diaminopyrido[3,2-d]pyrimidin-6-yl)methylamino]benzoyl]-L-glutamate and N-[4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid . These compounds share similar structural features but differ in their specific biological activities and therapeutic potential .
Propiedades
Fórmula molecular |
C24H24N6O2 |
|---|---|
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
N-[2-(2,4-diaminopyrido[2,3-d]pyrimidin-7-yl)-2-methylpropyl]-4-phenoxybenzamide |
InChI |
InChI=1S/C24H24N6O2/c1-24(2,19-13-12-18-20(25)29-23(26)30-21(18)28-19)14-27-22(31)15-8-10-17(11-9-15)32-16-6-4-3-5-7-16/h3-13H,14H2,1-2H3,(H,27,31)(H4,25,26,28,29,30) |
Clave InChI |
FDJWFDQRPKKBFA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CNC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2)C3=NC4=NC(=NC(=C4C=C3)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Ethyl-5-(4-nitrobenzyl)-3,3a,4,5,6,7-hexahydro-5l4-pyrazolo[5,1-c]pyrazine-3,5-dicarboxylate](/img/structure/B12827710.png)
![8-Ethyl-4-methyl-2-phenyl-3,4,7,8-tetrahydro-5H-imidazo[2,1-i]purin-5-one hydrochloride](/img/structure/B12827714.png)
![2-(6-Hydroxy-3-oxo-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)acetic acid](/img/structure/B12827715.png)





methyl]pyrrolidine](/img/structure/B12827756.png)
![Silane, triethyl[(1-methoxy-2-methyl-1-propenyl)oxy]-](/img/structure/B12827760.png)




